Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate CAS 32935-72-3
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate CAS 32935-72-3
An In-Depth Technical Guide to Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate (CAS 32935-72-3)
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Triazine Scaffold
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological and chemical properties.[1][2] This guide focuses on a specific, yet underexplored, derivative: Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate (CAS 32935-72-3). While direct, extensive literature on this exact molecule is sparse, its structural motifs—a 2,4-diamino-1,3,5-triazine analogue and a thioacetate side chain—suggest a rich potential for investigation, particularly in the realm of drug discovery. Drawing upon established synthetic methodologies for related triazine compounds and their documented biological activities, this whitepaper aims to provide a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring the synthesis, characterization, and potential applications of this promising molecule.
Molecular Overview and Physicochemical Properties
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate presents a unique combination of functional groups that are anticipated to govern its chemical reactivity and biological interactions. The core structure features a 1,3,5-triazine ring substituted with an amino group at the 4-position and a methyl thioacetate group at the 2-position.
| Property | Predicted Value | Source/Method |
| CAS Number | 32935-72-3 | - |
| Molecular Formula | C6H8N4O2S | - |
| Molecular Weight | 200.22 g/mol | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | >200 °C (Predicted, typical for triazine derivatives) | - |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; likely insoluble in water | General knowledge of similar organic compounds |
Strategic Synthesis and Mechanistic Insights
The synthesis of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate can be logically approached through a nucleophilic substitution reaction, a common strategy for functionalizing triazine rings.[1][3] The proposed synthesis leverages the high nucleophilicity of a thiol to displace a leaving group on a suitable triazine precursor. A more direct and efficient route involves the S-alkylation of 4-amino-1,3,5-triazine-2-thiol with a methyl haloacetate.
Proposed Synthetic Pathway
The recommended synthetic route is a straightforward one-step process: the reaction of 4-amino-1,3,5-triazine-2-thiol with methyl chloroacetate in the presence of a base.
Caption: Proposed synthetic pathway for Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
4-Amino-1,3,5-triazine-2-thiol (1.0 eq)[4]
-
Methyl chloroacetate (1.1 eq)
-
Sodium carbonate (Na2CO3) (1.5 eq) or Triethylamine (Et3N) (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine solution
Procedure:
-
To a stirred suspension of 4-amino-1,3,5-triazine-2-thiol in acetone (or DMF for improved solubility) is added the base (sodium carbonate or triethylamine).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the thiolate salt.
-
Methyl chloroacetate is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction mixture is filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Purification and Comprehensive Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the amino protons, the methylene protons of the thioacetate group, and the methyl protons of the ester. |
| ¹³C NMR | Resonances for the triazine ring carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. |
| FT-IR | Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and C-S stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Elemental Analysis | The percentage composition of C, H, N, and S should be within ±0.4% of the theoretical values. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications in Drug Discovery
The structural features of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate suggest several promising avenues for investigation in drug development, particularly in oncology and infectious diseases.
Anticancer Activity
Derivatives of 1,3,5-triazine are well-documented for their anticancer properties.[5][6][7] The 2,4-diamino-1,3,5-triazine scaffold is a known pharmacophore that can mimic the binding of endogenous purines and pyrimidines, potentially interfering with nucleic acid synthesis or interacting with key enzymes in cancer cell proliferation.
Hypothesized Mechanism of Action: It is plausible that Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate could act as an inhibitor of kinases or other ATP-dependent enzymes involved in cancer signaling pathways. The thioacetate moiety could also play a role in modulating activity or cellular uptake.
Antimicrobial and Antiviral Potential
The triazine nucleus is also a component of various antimicrobial and antiviral agents.[8][9] The nitrogen-rich heterocycle can participate in hydrogen bonding and other non-covalent interactions with biological targets in pathogens.
Suggested Screening Assays:
-
Anticancer: In vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., HCT-116, MCF-7, HeLa).[5]
-
Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against a range of pathogenic bacteria and fungi.
-
Antiviral: Plaque reduction assays for various viral strains.
Experimental Workflow for Biological Screening
Caption: A typical workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate represents a molecule of significant interest for further scientific exploration. This guide provides a robust framework for its synthesis, characterization, and preliminary biological evaluation. The proposed synthetic route is efficient and relies on well-established chemical principles. The structural analogy to known bioactive triazine derivatives strongly suggests that this compound could exhibit valuable anticancer or antimicrobial properties. Future research should focus on the practical synthesis and purification of this molecule, followed by comprehensive biological screening to elucidate its therapeutic potential. Further derivatization of the amino and thioacetate groups could also lead to the discovery of novel compounds with enhanced activity and selectivity.
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